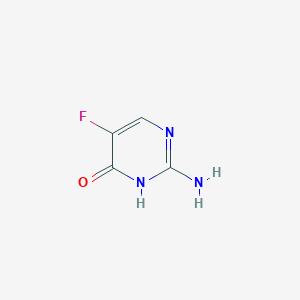

2-Amino-5-fluoropyrimidin-4(1h)-one

説明

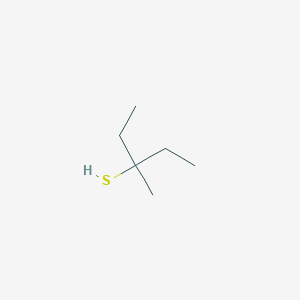

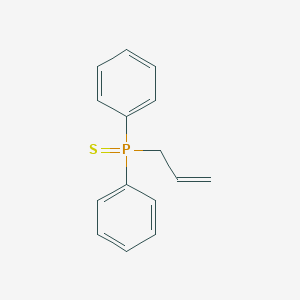

2-Amino-5-fluoropyrimidin-4(1H)-one, also known as 5-Fluoropyrimidin-4-amine or 5-FPA, is a fluorinated pyrimidine derivative that has been widely used in synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Its unique structure and reactivity make it an attractive target for research in the field of medicinal chemistry.

科学的研究の応用

Pharmacogenetics and Personalized Medicine

Pharmacogenetics offers a promising avenue for individualizing therapy with drugs like 2-Amino-5-fluoropyrimidin-4(1h)-one, focusing on genetic polymorphisms to optimize therapy. Specifically, genetic variants in the MTHFR gene can influence the efficacy and toxicity of antifolate and fluoropyrimidine agents, highlighting the need for a personalized approach to therapy. This area of research underscores the potential of pharmacogenetics in tailoring treatments based on individual genetic makeup to improve clinical outcomes and minimize adverse effects (De Mattia & Toffoli, 2009).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of fluoropyrimidines is essential in treating solid tumors. The review on dihydropyrimidine dehydrogenase (DPD) emphasizes the complexity of fluoropyrimidine biotransformation and the clinical significance of DPD deficiency in preventing severe drug toxicity. This research supports the implementation of preemptive testing for DPD poor metabolizer variants to personalize treatment regimens and enhance safety (Del Re et al., 2017).

Advances in Gastric Cancer Treatment

S-1, a novel oral fluoropyrimidine, has shown promise in the treatment of gastric cancer, offering a high concentration of 5-FU in blood over extended periods. Clinical trials and postmarketing surveys have demonstrated its effectiveness and tolerability, making S-1 a viable outpatient treatment option for gastric cancer. Ongoing research aims to evaluate further the survival benefits of S-1 in advanced gastric cancer through well-controlled clinical trials (Maehara, 2003).

Efficacy in Colorectal Cancer

The efficacy of S-1 in colorectal cancer, as part of an oral fluoropyrimidine regimen, has been explored to improve therapeutic outcomes and tolerability. Research indicates that S-1, combined with oxaliplatin or irinotecan, can achieve promising results in safety and effectiveness, offering an acceptable treatment option as adjuvant chemotherapy for colon cancer (Miyamoto et al., 2014).

Clinical Applications of Oral Prodrugs

A comprehensive review of clinical studies on oral prodrugs of 5-fluorouracil highlights the importance of biomodulation to enhance the therapeutic effectiveness of fluoropyrimidines in treating solid tumors. This research emphasizes the need for more effective and less toxic alternatives to traditional chemotherapy agents, with oral prodrugs offering a promising solution (Malet-Martino & Martino, 2002).

特性

IUPAC Name |

2-amino-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECBMBRAYJLMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168546 | |

| Record name | 2-Amino-5-fluoro-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoropyrimidin-4(1h)-one | |

CAS RN |

1683-86-9 | |

| Record name | 2-Amino-5-fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1683-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-fluoro-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001683869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-fluoro-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-fluoro-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)

![(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-fluoro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B167708.png)

![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)